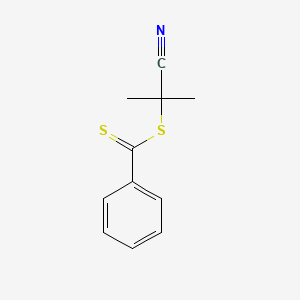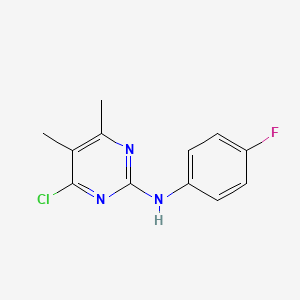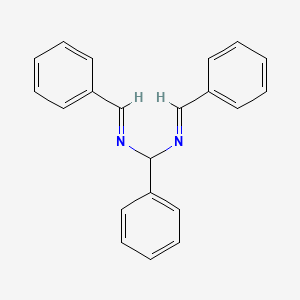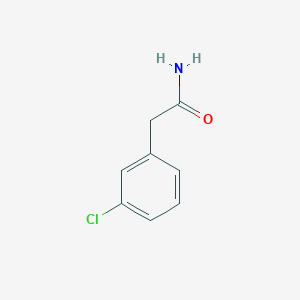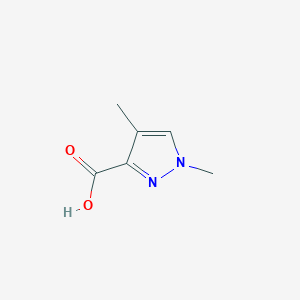
ジメチル (R)-(+)-メチルコハク酸
概要
説明
Dimethyl (R)-(+)-methylsuccinate is an organic compound with the molecular formula C7H12O4. It is a derivative of succinic acid and is known for its optical activity, making it useful in various scientific and industrial applications.
科学的研究の応用
Dimethyl (R)-(+)-methylsuccinate is used in various scientific research applications, including:
Chemistry: It serves as a precursor in the synthesis of other organic compounds, such as FK-506, a macrolide antibiotic.
Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.
Industry: It is utilized in the production of polymers and other materials.
準備方法
Synthetic Routes and Reaction Conditions: Dimethyl (R)-(+)-methylsuccinate can be synthesized through the esterification of (R)-(+)-methylsuccinic acid with methanol under acidic conditions. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as sulfuric acid, to promote the formation of the ester.
Industrial Production Methods: In an industrial setting, the production of Dimethyl (R)-(+)-methylsuccinate may involve large-scale esterification reactors with continuous monitoring of reaction parameters to ensure optimal yield and purity. The process may also include purification steps, such as distillation, to obtain the desired enantiomerically pure compound.
化学反応の分析
Types of Reactions: Dimethyl (R)-(+)-methylsuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to produce dimethyl fumarate or dimethyl maleate, depending on the reaction conditions.
Reduction: Reduction of the ester can lead to the formation of (R)-(+)-methylsuccinic acid.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Dimethyl fumarate or dimethyl maleate.
Reduction: (R)-(+)-methylsuccinic acid.
Substitution: Amides or other substituted esters.
作用機序
The mechanism by which Dimethyl (R)-(+)-methylsuccinate exerts its effects depends on its specific application. For example, in the synthesis of FK-506, the compound undergoes a series of reactions involving the formation of a macrolide ring structure. The molecular targets and pathways involved are specific to the biological or chemical processes being studied.
類似化合物との比較
Dimethyl succinate
Diethyl succinate
Dimethyl fumarate
Dimethyl maleate
特性
IUPAC Name |
dimethyl (2R)-2-methylbutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4/c1-5(7(9)11-3)4-6(8)10-2/h5H,4H2,1-3H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOQJNGQQXICBY-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80431434 | |
| Record name | Dimethyl (R)-(+)-methylsuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22644-27-5 | |
| Record name | Dimethyl (R)-(+)-methylsuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80431434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is enantioselective hydrogenation important for producing Dimethyl (R)-(+)-methylsuccinate?
A1: Enantioselective hydrogenation allows for the specific synthesis of the desired enantiomer, in this case, the (R)-enantiomer of Dimethyl methylsuccinate. [] This is crucial because different enantiomers of a molecule can exhibit different biological activities. Traditional chemical synthesis often results in a racemic mixture (equal amounts of both enantiomers), which may be undesirable for various applications. By utilizing a chiral catalyst immobilized on Al-MCM-41, the researchers achieved high enantioselectivity, with up to 92% ee favoring the formation of Dimethyl (R)-(+)-methylsuccinate. [] This highlights the importance of this technique in producing enantiomerically pure compounds for specific applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

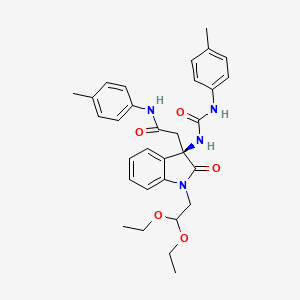
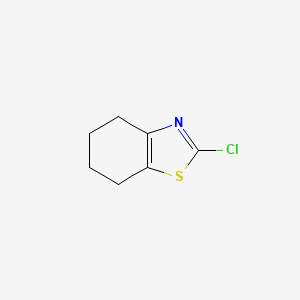

![R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane](/img/structure/B1588712.png)
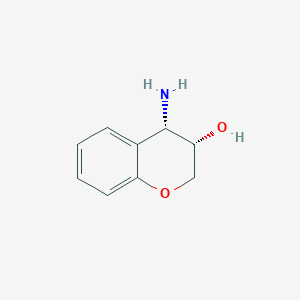
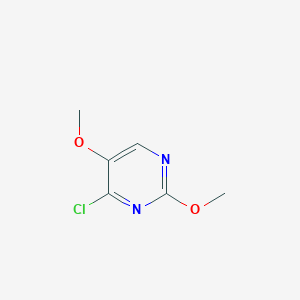
![2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine](/img/structure/B1588717.png)
